molecular formula C6H11N3O2S B1453636 1-Isopropyl-1H-pyrazole-4-sulfonamide CAS No. 1248262-23-8

1-Isopropyl-1H-pyrazole-4-sulfonamide

Cat. No. B1453636
CAS RN: 1248262-23-8
M. Wt: 189.24 g/mol
InChI Key: OSIPVHZWWAFMCK-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring substituted with an isopropyl group and a sulfonamide group . The average mass is 189.235 Da and the monoisotopic mass is 189.057190 Da .

Scientific Research Applications

Antiproliferative Activities

“1-Isopropyl-1H-pyrazole-4-sulfonamide” derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines. These compounds have shown promising results, particularly against rat brain tumor cells (C6), with some derivatives exhibiting broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin .

Anticancer Drug Synthesis

The compound serves as a precursor in the synthesis of anticancer drugs . By incorporating the pyrazole-sulfonamide structure, researchers aim to develop safer and more cost-effective anticancer agents, given the wide range of nonspecific effects associated with chemotherapy drugs .

Biological Activity of Derivatives

The pyrazole-sulfonamide scaffold is part of a broader class of compounds that have been found to possess various biological activities. These include antibacterial , hypoglycemic , diuretic , and antiglaucoma properties. The structural novelty of these derivatives contributes to significant antitumor activity .

Chemotherapeutic Potential

Compounds containing pyrazole and sulfonamide structures, like “1-Isopropyl-1H-pyrazole-4-sulfonamide”, have received attention for their chemotherapeutic potentials . Celecoxib, a non-steroidal anti-inflammatory drug and selective COX-2 inhibitor, includes these scaffolds and has shown an antitumor effect .

Synthesis of Phosphodiesterase Inhibitors

The compound can be used to synthesize phosphodiesterase inhibitors . These are important in the treatment of various disorders, including neurodegenerative diseases, and play a role in intracellular signaling .

Development of Histone Lysine Demethylase Inhibitors

“1-Isopropyl-1H-pyrazole-4-sulfonamide” is also a key reactant in the creation of inhibitors for histone lysine demethylase families (KDM4 and KDM5) . These enzymes are involved in epigenetic regulation, and their inhibitors have potential therapeutic applications in cancer treatment .

Future Directions

The future research directions for 1-Isopropyl-1H-pyrazole-4-sulfonamide and related compounds could involve further exploration of their potential antitumor activity . Additionally, the development of safe and cost-effective anticancer agents is a pressing need, and pyrazole-sulfonamide derivatives could play a role in this endeavor .

Mechanism of Action

properties

IUPAC Name

1-propan-2-ylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPVHZWWAFMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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